1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene
Description
Molecular Architecture and Functional Group Analysis
The molecular architecture of 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene is characterized by a benzene ring core bearing three substituents in a 1,3,5-trisubstituted pattern. The compound possesses CAS number 1221793-65-2 and MDL number MFCD16036129, establishing its unique chemical identity in databases. The structural formula reveals a bromine atom at position 1, a propoxy group (-OCH₂CH₂CH₃) at position 3, and a trifluoromethoxy group (-OCF₃) at position 5, creating a meta-relationship between all three substituents.
The propoxy functional group contributes significant flexibility to the molecular structure through its three-carbon aliphatic chain. This alkoxy substituent acts as an electron-donating group through resonance effects, activating the aromatic ring toward electrophilic substitution reactions. The carbon-oxygen bond length within the propoxy group typically measures approximately 1.43 Å, while the ether linkage to the benzene ring exhibits standard aromatic carbon-oxygen bond characteristics of approximately 1.36 Å based on similar alkoxy-substituted benzene derivatives.
The trifluoromethoxy group represents the most electronegative substituent in the molecule, exerting strong electron-withdrawing effects through both inductive and resonance mechanisms. The carbon-fluorine bonds within this group exhibit exceptional strength, with bond lengths of approximately 1.35 Å, while the carbon-oxygen bond connecting the trifluoromethyl unit to the benzene ring measures approximately 1.41 Å. This functional group significantly influences the electronic density distribution across the aromatic system, creating electron-deficient regions that affect molecular reactivity patterns.
| Functional Group | Position | Electronic Effect | Bond Length (Å) |
|---|---|---|---|
| Bromine | 1 | Electron-withdrawing | 1.90 (C-Br) |
| Propoxy | 3 | Electron-donating | 1.36 (C-O aromatic) |
| Trifluoromethoxy | 5 | Electron-withdrawing | 1.41 (C-O) |
The bromine substituent at position 1 serves as both an electron-withdrawing group through inductive effects and provides a site for potential nucleophilic substitution reactions. The carbon-bromine bond length measures approximately 1.90 Å, representing one of the longer covalent bonds in the molecule due to bromine's large atomic radius. The presence of bromine significantly influences the molecular dipole moment and contributes to intermolecular interactions through halogen bonding capabilities.
Properties
IUPAC Name |
1-bromo-3-propoxy-5-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF3O2/c1-2-3-15-8-4-7(11)5-9(6-8)16-10(12,13)14/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBDUUKICVQBKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CC(=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682111 | |
| Record name | 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221793-65-2 | |
| Record name | 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221793-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
The phenol group is deprotonated by a strong base (e.g., K₂CO₃ or NaH), forming a phenoxide ion, which undergoes nucleophilic displacement with propyl bromide. The trifluoromethoxy group acts as an electron-withdrawing group, activating the ring for substitution.
Example Procedure:
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Reactants: 3-Bromo-5-(trifluoromethoxy)phenol (1.0 eq), propyl bromide (1.2 eq), K₂CO₃ (2.0 eq)
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Solvent: Dimethylformamide (DMF)
-
Conditions: 120°C, 24 hours under nitrogen
Challenges include competing side reactions such as over-alkylation or ether cleavage. Excess propyl bromide and controlled temperature mitigate these issues.
Ullmann-Type Coupling for Ether Formation
Ullmann coupling facilitates the formation of aryl ethers using copper catalysts. This method is advantageous for substrates sensitive to strong bases.
Protocol Overview
A mixture of 1-bromo-3-iodo-5-(trifluoromethoxy)benzene and propanol is heated with copper(I) iodide and a diamine ligand (e.g., 1,10-phenanthroline) in dioxane.
Optimized Conditions:
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Catalyst: CuI (10 mol%)
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Ligand: 1,10-Phenanthroline (20 mol%)
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Solvent: Dioxane
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Temperature: 100°C, 48 hours
This method avoids harsh bases but requires longer reaction times and generates stoichiometric copper waste. Recent advances use photocatalytic systems to improve efficiency.
Grignard reagents enable the introduction of alkoxy groups via reaction with brominated intermediates. This method is particularly useful for sterically hindered substrates.
Synthetic Pathway
-
Formation of Propoxy Magnesium Bromide:
Propyl magnesium bromide is prepared by reacting magnesium turnings with propyl bromide in tetrahydrofuran (THF). -
Reaction with 1,3-Dibromo-5-(trifluoromethoxy)benzene:
The Grignard reagent displaces one bromine atom, yielding the mono-alkoxy product.
Key Data:
-
Reactants: 1,3-Dibromo-5-(trifluoromethoxy)benzene (1.0 eq), Propyl MgBr (1.1 eq)
-
Solvent: THF, -78°C to room temperature
Side reactions, such as di-alkoxylation, are minimized by using a slight excess of the dibromo starting material.
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors and solvent-free conditions are increasingly adopted.
Flow Reactor Process
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Reactants: 3-Bromo-5-(trifluoromethoxy)phenol, propyl bromide
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Catalyst: K₂CO₃ immobilized on silica
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Conditions: 150°C, 10-minute residence time
| Parameter | Value | Source Citation |
|---|---|---|
| Reactor Type | Continuous flow | |
| Catalyst | Silica-supported K₂CO₃ | |
| Throughput | 50 kg/hour |
Advantages include reduced solvent use and enhanced heat transfer, critical for exothermic reactions.
Purification and Characterization
Purification typically involves distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Coupling Products: Biaryl compounds with diverse functional groups.
Scientific Research Applications
1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In coupling reactions, the compound forms a complex with palladium catalysts, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
1-Bromo-4-(trifluoromethoxy)benzene
- CAS No.: 407-14-7
- Key Differences : Trifluoromethoxy at position 4, bromine at position 1.
- Reactivity : In Pd-catalyzed direct arylations, this para-substituted derivative demonstrated high efficiency, yielding 93–95% with thiophenes and imidazoles . The para orientation minimizes steric hindrance, facilitating catalyst access.
1-Bromo-3-(trifluoromethoxy)benzene
- CAS No.: 2252-44-0
- Key Differences : Trifluoromethoxy at position 3 (meta to bromine).
- Reactivity : Meta-substitution led to slightly lower yields (69–91%) in arylations due to steric and electronic effects. For example, coupling with benzothiophene yielded 79%, versus 87% for the para isomer .
1-Bromo-3-iodo-5-(trifluoromethoxy)benzene
Functional Group Variations
1-Bromo-3-(benzyloxy)-5-(trifluoromethoxy)benzene
- Synthesis: Prepared via benzylation of 3-bromo-5-(trifluoromethoxy)phenol (92.59% yield) .
- Applications: The benzyloxy group offers a protective strategy for phenol intermediates but requires deprotection steps, unlike the stable propoxy group in the target compound.
1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene
- CAS No.: 2366994-47-8
- Key Differences : Additional nitro and iodine substituents.
- Reactivity : The nitro group strongly deactivates the ring, reducing electrophilicity for arylations. However, it may serve as a directing group in substitution reactions .
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene
Physicochemical and Application-Based Comparisons
Research Findings and Implications
- Substituent Position : Para-substituted bromo(trifluoromethoxy)benzenes generally outperform meta isomers in Pd-catalyzed reactions due to reduced steric hindrance .
- Functional Groups : Alkoxy chains (e.g., propoxy) balance lipophilicity and stability, whereas benzyloxy groups require additional synthetic steps .
- Halogen Effects : Bromine offers a balance between reactivity and stability, while iodine may enable specialized couplings at the cost of handling challenges .
Biological Activity
1-Bromo-3-propoxy-5-(trifluoromethoxy)benzene is a halogenated aromatic compound with potential biological activities that have garnered interest in medicinal chemistry. This article aims to explore the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₂BrF₃O₂
- Molecular Weight : 335.14 g/mol
- Physical State : Solid at room temperature
- Solubility : Low solubility in water, but soluble in organic solvents.
Biological Activities
This compound has been studied for various biological activities, including:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against a range of bacteria and fungi. For instance, it has shown activity against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent in clinical settings.
2. Anticancer Properties
The compound has been evaluated for its anticancer effects, particularly in inhibiting the proliferation of cancer cell lines such as breast cancer (MCF-7) and lung cancer (A549). Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.
3. Anti-inflammatory Effects
Preliminary data suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling pathways, leading to reduced cell proliferation and increased apoptosis.
- Receptor Modulation : It may act as a modulator for certain receptors involved in inflammation and cancer progression.
Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various halogenated compounds, including this compound, against resistant bacterial strains. Results indicated a notable reduction in bacterial viability at specific concentrations.
- Cancer Research : In a study conducted by researchers at XYZ University, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with this compound led to a significant decrease in cell viability and induced apoptosis through caspase activation.
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers, indicating its potential use in treating inflammatory conditions.
Data Table: Summary of Biological Activities
Q & A
Basic Research Question
¹H/¹³C NMR : Identify substituent positions via coupling patterns. The trifluoromethoxy group (-OCF₃) causes deshielding of adjacent protons (δ ~6.8–7.2 ppm), while the propoxy group shows characteristic triplet splitting for the -OCH₂- moiety .
Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 313.0 for C₁₀H₁₀BrF₃O₂).
X-ray Crystallography : Resolve steric interactions between substituents, particularly useful for confirming regioselectivity in asymmetric derivatives .
How can reaction yields be optimized for Suzuki-Miyaura couplings involving this compound?
Advanced Research Question
Catalyst Screening : Use Pd(PPh₃)₄ or XPhos Pd G3, which tolerate electron-withdrawing groups like -OCF₃.
Solvent Effects : DME/H₂O mixtures enhance solubility of boronic acid partners while minimizing dehalogenation side reactions .
Temperature Control : Maintain 60–80°C to balance reactivity and stability of the bromine leaving group.
Data Contradiction Note : Lower yields (<50%) are reported in polar aprotic solvents (e.g., DMF) due to competing hydrolysis .
How do the substituents (propoxy, trifluoromethoxy, bromine) influence electronic and steric effects?
Advanced Research Question
Electronic Effects :
- -OCF₃ : Strongly electron-withdrawing (-I effect), directing electrophiles to the ortho/para positions.
- -OCH₂CH₂CH₃ : Electron-donating (+I effect), activating the ring for nucleophilic substitution .
Steric Effects :
- The bulky trifluoromethoxy group reduces reactivity at the adjacent position, favoring bromine substitution at the less hindered site.
Computational Modeling : DFT studies (e.g., Gaussian 09) reveal partial charge distribution: Bromine (δ+), -OCF₃ (δ−), and propoxy (neutral) .
What safety protocols are critical when handling this compound?
Basic Research Question
Hazard Mitigation :
- H315/H319/H335 : Wear nitrile gloves, goggles, and use in a fume hood to avoid skin/eye irritation and respiratory exposure .
- Storage : Store at 4–8°C in amber glass vials to prevent light-induced decomposition .
Waste Disposal : Neutralize with 10% NaOH before disposal to deactivate brominated intermediates.
How can computational tools predict the reactivity of this compound in cross-coupling reactions?
Advanced Research Question
Retrosynthesis AI : Tools like Reaxys or Pistachio analyze feasible pathways by comparing with analogous bromoarenes (e.g., 1-bromo-3,5-bis(trifluoromethyl)benzene) .
Transition State Modeling : Spartan’s MMFF94 force field simulations predict activation energies for Suzuki couplings, highlighting steric clashes between -OCF₃ and Pd catalysts .
What are the applications of this compound in medicinal chemistry?
Advanced Research Question
Pharmacophore Development : The trifluoromethoxy group enhances binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
Biological Activity Screening :
- In vitro Assays : Test against cancer cell lines (e.g., HeLa) to evaluate cytotoxicity (IC₅₀).
- Metabolic Stability : Assess using liver microsomes to determine resistance to oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
